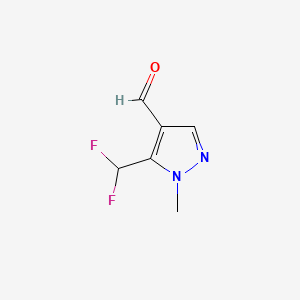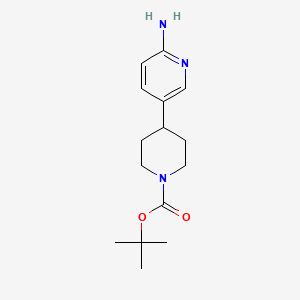
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate involves the dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . The product is obtained through purification .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.35 . It has a melting point of 130-132℃ and a predicted boiling point of 454.1±45.0 °C . The compound is slightly soluble in DMSO and very slightly soluble in methanol .Wissenschaftliche Forschungsanwendungen
Application in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a close derivative, is an important intermediate for small molecule anticancer drugs. It has been utilized in the synthesis of various small molecule anticancer drugs that target dysfunctional signaling pathways in cancer cells, such as the PI3K/AKT/mTOR pathway (Zhang, Ye, Xu, & Xu, 2018).
Role in Developing Biologically Active Compounds : Another derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is significant in the synthesis of crizotinib and other biologically active compounds (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
In X-ray Studies and Structural Analysis : Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds have been studied for their crystal structures, contributing to the understanding of molecular packing and hydrogen bonding in these types of compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthesis of Potential Piperidine Derivatives : It has been used in the synthesis of piperidine derivatives, which are promising synthons for the preparation of diverse piperidine derivatives with potential pharmaceutical applications (Moskalenko & Boev, 2014).
Intermediate for Vandetanib : A derivative, Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl) piperidine-1-carboxylate, is a key intermediate for Vandetanib, a drug used to treat certain types of cancer (Wang, Wang, Tang, & Xu, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJYTOMOCDGLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678625 | |
| Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |
CAS RN |
1198408-35-3 | |
| Record name | tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


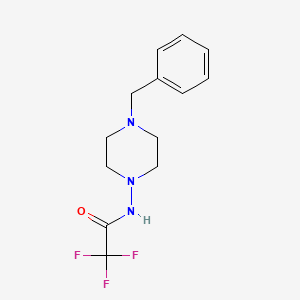
![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)
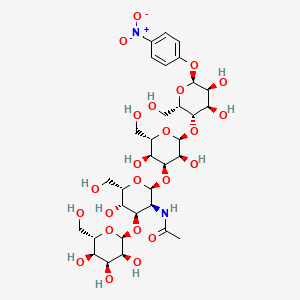
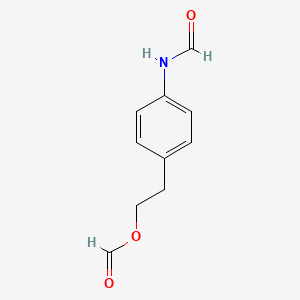
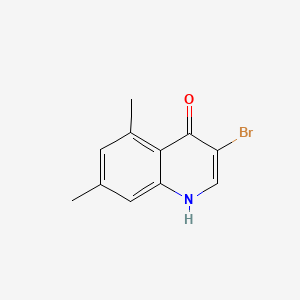
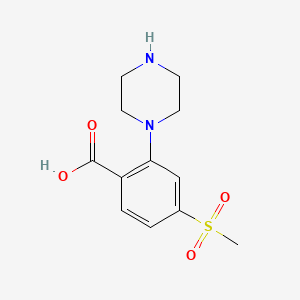
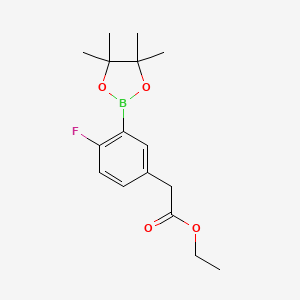
![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)
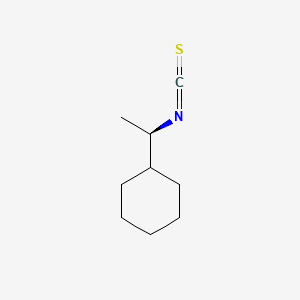
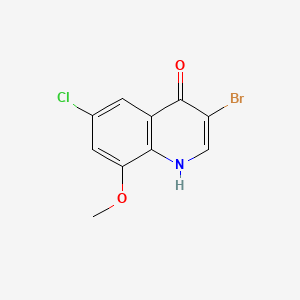
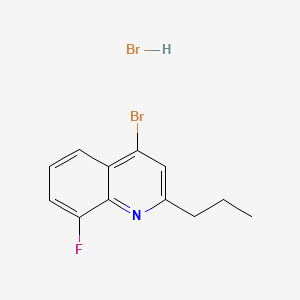
![3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B598671.png)
